molecular formula C20H17NO3 B6411697 3-Amino-5-(3-benzyloxyphenyl)benzoic acid CAS No. 1261955-94-5

3-Amino-5-(3-benzyloxyphenyl)benzoic acid

Cat. No.: B6411697
CAS No.: 1261955-94-5
M. Wt: 319.4 g/mol
InChI Key: CRLIPOLHAVZDRL-UHFFFAOYSA-N
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Description

3-Amino-5-(3-benzyloxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features an amino group at the third position and a benzyloxyphenyl group at the fifth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-benzyloxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-benzyloxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzyloxy group can be reduced to form the corresponding phenol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Nitro derivatives of the benzoic acid.

    Reduction: Phenolic derivatives.

    Substitution: Halogenated benzoic acids.

Scientific Research Applications

3-Amino-5-(3-benzyloxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-benzyloxyphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(4-benzyloxyphenyl)benzoic acid
  • 3-Amino-5-(3-chlorophenyl)benzoic acid
  • 3-Amino-5-(3-methoxyphenyl)benzoic acid

Uniqueness

3-Amino-5-(3-benzyloxyphenyl)benzoic acid is unique due to the presence of both an amino group and a benzyloxyphenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-amino-5-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c21-18-10-16(9-17(11-18)20(22)23)15-7-4-8-19(12-15)24-13-14-5-2-1-3-6-14/h1-12H,13,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLIPOLHAVZDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692216
Record name 5-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-94-5
Record name 5-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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